N-cyclobutyl-4-fluoro-3-methylaniline

Medicinal Chemistry Chemical Biology Organic Synthesis

N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8) is a fluorinated aromatic amine building block with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol. It features a cyclobutyl group attached to the aniline nitrogen, with a fluorine substituent at the para position (C4) and a methyl group at the meta position (C3) of the benzene ring.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1339767-42-8
Cat. No. B1468511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-4-fluoro-3-methylaniline
CAS1339767-42-8
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2CCC2)F
InChIInChI=1S/C11H14FN/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
InChIKeyZWUJISUXUJBTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8) Procurement-Grade Overview and Structural Identity


N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8) is a fluorinated aromatic amine building block with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol . It features a cyclobutyl group attached to the aniline nitrogen, with a fluorine substituent at the para position (C4) and a methyl group at the meta position (C3) of the benzene ring . This specific regioisomeric arrangement distinguishes it from other N-cyclobutyl-fluoro-methylaniline isomers and is of interest as a versatile intermediate in medicinal chemistry and agrochemical research [1].

Why Generic Substitution is Not Advisable for N-Cyclobutyl-4-fluoro-3-methylaniline in Research and Development


Direct substitution with other N-cyclobutyl-fluoro-methylaniline regioisomers or N-alkyl analogs is not chemically equivalent due to the compound's specific substitution pattern. The combination of the N-cyclobutyl group and the 4-fluoro-3-methyl arrangement on the aniline ring creates a unique steric and electronic environment that dictates its reactivity in downstream synthetic transformations, such as cross-coupling reactions, and its potential interaction with biological targets . While specific comparative biological activity data is not available in the primary literature for this compound, its structural identity as a distinct regioisomer makes generic replacement a high-risk decision in established synthetic routes or structure-activity relationship (SAR) studies, as even minor positional changes can drastically alter potency, selectivity, and pharmacokinetic properties [1].

Quantitative Differentiation Guide for Procuring N-Cyclobutyl-4-fluoro-3-methylaniline


Regioisomeric Purity and Identity: Differentiating from N-Cyclobutyl-3-fluoro-4-methylaniline

The primary and most critical differentiator is its exact regioisomeric identity. N-cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8) has the fluorine at the para position (C4) and the methyl group at the meta position (C3) relative to the aniline nitrogen. A closely related analog, N-cyclobutyl-3-fluoro-4-methylaniline (CAS 1248411-33-7), has a reversed substitution pattern. While specific bioactivity data for either compound is absent from the primary literature, the fundamental principle of medicinal chemistry is that such a positional isomer can exhibit entirely different biological activity and physicochemical properties . Verified vendors supply this compound with a purity specification of 95% or 98% , ensuring the procurement of the correct regioisomer.

Medicinal Chemistry Chemical Biology Organic Synthesis

N-Substituent Steric Bulk: Cyclobutyl vs. Methyl and Cyclopropyl Analogs

The N-cyclobutyl group introduces greater steric bulk and conformational constraint compared to simpler N-alkyl substituents. While quantitative biological data is not available for a direct comparison, computed physicochemical properties reveal key differences. The target compound has a calculated LogP of 3.09852 and a Topological Polar Surface Area (TPSA) of 12.03 Ų . Compared to a less bulky analog like N-methyl-4-fluoro-3-methylaniline, the cyclobutyl group significantly increases lipophilicity and alters molecular shape, which are critical parameters influencing membrane permeability and target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation from N-(cyclobutylmethyl)-4-fluoro-3-methylaniline: A Crucial Distinction for Synthesis Planning

A common point of confusion is the distinction between N-cyclobutyl-4-fluoro-3-methylaniline and its analog N-(cyclobutylmethyl)-4-fluoro-3-methylaniline (CAS 1489566-79-1), which has a methylene spacer between the cyclobutyl ring and the aniline nitrogen. This fundamental difference in connectivity results in a different molecular formula (C₁₁H₁₄FN vs. C₁₂H₁₆FN), molecular weight (179.23 vs. 193.26 g/mol), and chemical reactivity profile . The target compound is a secondary aniline, whereas the analog is a tertiary amine, leading to divergent reactivity in alkylation, acylation, and cross-coupling reactions.

Organic Synthesis Chemical Procurement Building Blocks

Recommended Application Scenarios for Procuring N-Cyclobutyl-4-fluoro-3-methylaniline


Medicinal Chemistry SAR Exploration of N-Alkyl Aniline Pharmacophores

This compound is best procured for use in medicinal chemistry programs exploring structure-activity relationships (SAR) around N-alkyl aniline scaffolds. Its unique cyclobutyl-4-fluoro-3-methyl substitution pattern serves as a distinct probe for steric and electronic effects in target binding, as inferred from its computed LogP and structural features . The high purity (98%) offered by suppliers like Leyan and ChemScene makes it suitable for generating reliable biological data without confounding impurity-related artifacts .

Synthesis of Fluorinated Heterocycles and Cross-Coupling Substrates

The secondary aniline functionality makes it a versatile substrate for synthesizing fluorinated heterocycles or as a coupling partner in Buchwald-Hartwig amination reactions. Its distinct reactivity compared to the N-(cyclobutylmethyl) analog positions it for use in creating novel chemical entities that require a secondary amine handle for further derivatization .

Agrochemical Intermediate Discovery and Development

Fluorinated aniline derivatives are privileged structures in agrochemicals. With confirmed global sourcing availability and ISO-certified quality control from manufacturers like MolCore, this compound can be reliably procured for kilogram-scale research and development of new herbicides or fungicides, where the 4-fluoro-3-methyl arrangement is a known substructure in commercial products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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